molecular formula C21H20ClN3O3 B11450479 2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11450479
M. Wt: 397.9 g/mol
InChI Key: HLYZNGZNJHGZSU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a methoxyethyl group, a chlorophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride under neat conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its COX-2 inhibitory activity is influenced by the nature and size of the substituents on the imidazo[1,2-a]pyridine ring . This interaction can lead to the inhibition of the cyclooxygenase-2 enzyme, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its potential as a COX-2 inhibitor and its diverse reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

2-methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H20ClN3O3/c1-13-18(20(26)28-12-11-27-2)19(14-7-3-4-8-15(14)22)25-17-10-6-5-9-16(17)24-21(25)23-13/h3-10,19H,11-12H2,1-2H3,(H,23,24)

InChI Key

HLYZNGZNJHGZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4Cl)C(=O)OCCOC

Origin of Product

United States

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